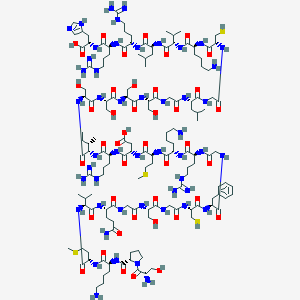
Brain natriuretic peptide, porcine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brain natriuretic peptide, porcine, also known as this compound, is a useful research compound. Its molecular formula is C143H246N50O42S4 and its molecular weight is 3466.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Natriuretic Peptides - Natriuretic Peptide, Brain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physiological Roles of BNP
BNP is primarily produced in the cardiac tissue, particularly in the atria, and plays a crucial role in regulating blood pressure and fluid balance. Its physiological functions include:
- Natriuresis and Diuresis : BNP promotes the excretion of sodium and water, reducing blood volume and pressure. This effect is mediated through its action on renal vasculature and glomerular filtration rate .
- Vasodilation : BNP causes relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance and afterload on the heart .
- Inhibition of Cardiac Hypertrophy : It has been shown to inhibit maladaptive cardiac hypertrophy, thus protecting against heart failure .
Diagnostic Applications
BNP levels are clinically significant in diagnosing and managing heart failure. Key applications include:
- Biomarker for Heart Failure : Elevated levels of BNP in plasma are indicative of heart failure, making it a valuable diagnostic tool . The BNP test is commonly used to differentiate cardiac from non-cardiac causes of dyspnea.
- Prognostic Indicator : BNP levels correlate with the severity of heart failure and can predict outcomes in patients with cardiovascular diseases .
Therapeutic Potential
The therapeutic applications of porcine BNP are being explored in various contexts:
- Heart Failure Treatment : Recombinant BNP formulations are being developed to treat acute heart failure by promoting diuresis and vasodilation .
- Experimental Therapeutics : Studies are investigating the use of BNP analogs or modified forms for enhanced therapeutic efficacy in treating conditions like pulmonary hypertension .
Innovative Research Applications
Recent research has expanded the applications of BNP into novel areas:
- Stem Cell Research : BNP has been implicated in studies aimed at differentiating pluripotent stem cells into neural lineages, suggesting potential uses in regenerative medicine .
- Peptide Array Technologies : Advances in peptide array technologies have utilized BNP to screen for bioactive peptides that can influence cellular differentiation, particularly in neurogenesis .
Case Study 1: Heart Failure Management
A clinical study demonstrated that patients with elevated BNP levels who received targeted therapy based on their BNP readings showed improved outcomes compared to those managed without this biomarker guidance.
Case Study 2: Regenerative Medicine
In a laboratory setting, researchers used porcine BNP to enhance neuronal differentiation from stem cells, showing increased neurite outgrowth and functional maturation of neurons.
Summary of Findings
The diverse applications of porcine BNP underscore its importance in both clinical and research settings. Its role as a biomarker for heart failure diagnosis and management is well-established, while ongoing research continues to explore its potential therapeutic uses and innovative applications in regenerative medicine.
| Application Area | Description | Key Findings/Uses |
|---|---|---|
| Physiological Roles | Regulates blood pressure and fluid balance | Promotes natriuresis, vasodilation, inhibits hypertrophy |
| Diagnostic Applications | Biomarker for heart failure | Elevated levels indicate heart failure severity |
| Therapeutic Potential | Treatment for heart failure | Recombinant BNP formulations being developed |
| Innovative Research Applications | Stem cell differentiation | Enhances neuronal differentiation from stem cells |
Eigenschaften
CAS-Nummer |
117217-27-3 |
|---|---|
Molekularformel |
C143H246N50O42S4 |
Molekulargewicht |
3466.1 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |
InChI-Schlüssel |
FDDRPVDFHFQYQZ-OAQDCNSJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
Key on ui other cas no. |
117217-27-3 |
Sequenz |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH |
Synonyme |
BNP-26 brain natriuretic peptide, porcine brain natriuretic peptide-32, porcine porcine brain natriuretic peptide-32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















